3-Bromo-4-chloro-2-methylpyridine
Overview
Description
3-Bromo-4-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is used as a building block in various chemical reactions .
Synthesis Analysis
This compound can be synthesized using different methods, such as bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide . Another method involves the addition of bromine, followed by the addition of a sodium nitrite solution, and then adjusting the pH of the solution with a sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with bromine, chlorine, and a methyl group attached at the 3rd, 4th, and 2nd positions respectively . The exact mass of the molecule is 204.929382 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.47 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 219.9±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Crystal Structure
3-Bromo-4-chloro-2-methylpyridine has been utilized in the synthesis of new compounds, such as Schiff base compounds. For instance, Wang et al. (2008) synthesized a Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, which exhibited excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Effects on Octahedral–Tetrahedral Equilibria
Research by Kojima (1988) explored the effects of pressure and temperature on octahedral-tetrahedral equilibria in solutions containing 4-methylpyridine and 2-methylpyridine. This study contributes to the understanding of configuration equilibria in chemical systems (Kojima, 1988).
As a Pyridyne Precursor
Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor. This precursor facilitates regioselective reactions with certain furans, indicating its potential in synthetic chemistry applications (Walters, Carter, & Banerjee, 1992).
Halogen Atom Migration Studies
Research into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine by Hertog and Schogt (2010) provided insights into the structural changes and reactivity of halogenated pyridines, which is crucial for understanding their chemical behavior (Hertog & Schogt, 2010).
Synthesis of Thienopyridines
Bremner et al. (1992) reported the synthesis of thienopyridines from ortho-halogenated pyridine derivatives, demonstrating the versatility of halogenated pyridines like this compound in synthesizing complex heterocyclic structures (Bremner, Dunn, Wilson, Sturrock, & Wishart, 1992).
Vibrational Spectra Analysis
The study of vibrational spectra of monosubstituted pyridines by Green, Kynaston, and Paisley (1963) contributes to the understanding of the spectral properties of halogenated pyridines, which is important in various analytical applications (Green, Kynaston, & Paisley, 1963).
Safety and Hazards
3-Bromo-4-chloro-2-methylpyridine is classified as a dangerous substance. It can cause eye irritation, skin irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
3-Bromo-4-chloro-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It may be used as a building block in the preparation of various compounds, suggesting its potential for future applications in chemical synthesis .
Mechanism of Action
Target of Action
3-Bromo-4-chloro-2-methylpyridine is primarily targeted towards the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, through a process known as transmetalation . This process involves the transfer of the compound from boron to palladium . The hydroxyl-containing moieties at the imidazole C 2 -position of the compound may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38α MAP kinase pathway . This pathway is involved in the modulation of various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The action of this compound results in the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes and has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . Other studies suggest an important role of p38α MAP kinase in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including p38α mitogen-activated protein kinase (MAPK). The compound acts as an inhibitor of p38α MAPK, which is involved in the regulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β . This interaction is crucial for the development of therapeutic strategies for diseases like rheumatoid arthritis and psoriasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of p38α MAPK leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, this compound has been shown to affect the expression of genes involved in cellular stress responses and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of pro-inflammatory cytokine production. Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, which may have different biological activities . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall efficacy.
Properties
IUPAC Name |
3-bromo-4-chloro-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOLARAAJFTTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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